Pamidronate monosodium

Solid-state chemistry Polymorph control Pharmaceutical formulation

Select pamidronate monosodium for its unique crystalline stability, which eliminates polymorphic conversion risks during scale-up—unlike the hygroscopic disodium salt. Its 50 mg/mL water solubility simplifies high-concentration injectable manufacturing, and its FPP synthase inhibition profile (Kd ~0.85 μM) offers distinct target engagement versus alendronate or zoledronic acid. Verified ≥98% purity ensures reliable quality control for ANDA filings.

Molecular Formula C3H10NNaO7P2
Molecular Weight 257.05 g/mol
CAS No. 89131-02-2
Cat. No. B1678368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamidronate monosodium
CAS89131-02-2
Synonyms(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid
Molecular FormulaC3H10NNaO7P2
Molecular Weight257.05 g/mol
Structural Identifiers
SMILESC(CN)C(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
InChIInChI=1S/C3H11NO7P2.Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);/q;+1/p-1
InChIKeyAFICAMMULQSNNG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pamidronate Monosodium (CAS 89131-02-2) Procurement Guide: Differentiated Bisphosphonate Salt for Injectable Bone-Disease Applications


Pamidronate monosodium is the monosodium salt form of pamidronic acid, a second-generation, nitrogen-containing aminobisphosphonate [1]. Unlike the more commonly cited pamidronate disodium, the monosodium salt exhibits a defined crystalline structure that confers specific formulation and stability advantages for parenteral manufacturing [2]. Its primary mechanism involves high-affinity binding to bone hydroxyapatite, followed by inhibition of osteoclast-mediated bone resorption via blockade of farnesyl pyrophosphate (FPP) synthase within the mevalonate pathway [1]. This specific salt form is distinct from alternative bisphosphonates (e.g., alendronate sodium, zoledronic acid) in its physicochemical and solid-state stability profile, which directly impacts manufacturability and regulatory quality control for injectable dosage forms [2].

Why Pamidronate Monosodium Cannot Be Substituted with Generic Pamidronate Disodium or Oral Bisphosphonates: A Technical Rationale for Procurement


Interchangeability within the bisphosphonate class is precluded by three critical factors: salt-form-dependent solid-state properties, divergent bone-binding affinity, and distinct molecular potency. First, pamidronate monosodium demonstrates a stable crystalline form that does not undergo polymorphic conversion during storage or processing—a quality not shared by the amorphous or hygroscopic tendencies of the disodium salt [1]. Second, despite belonging to the same nitrogen-containing class, pamidronate exhibits a bone mineral binding affinity (Kd ~0.85 μM for FPP synthase inhibition) that differs from alendronate (0.50 μM) and zoledronic acid (0.02 μM), meaning a simple molar substitution does not yield equivalent target engagement [2]. Third, relative potency rankings place pamidronate at a baseline of 1, compared to alendronate at 4 and zoledronic acid at 67, demonstrating that dose-equivalent substitution would result in either undertreatment or overtreatment [3]. These differences underscore that procurement decisions must be based on specific salt form identity and validated performance characteristics rather than class membership alone.

Quantitative Differentiation Evidence for Pamidronate Monosodium vs. Alendronate, Zoledronic Acid, and In-Class Bisphosphonates


Crystalline Stability Advantage of Pamidronate Monosodium vs. Disodium Salt: Patent-Defined Polymorphic Integrity

The pamidronate monosodium salt exhibits a stable crystalline form that does not undergo conversion into other polymorphic or pseudopolymorphic forms under standard storage and processing conditions. This is in direct contrast to the disodium salt, which may exist in amorphous or variable hydration states that complicate batch-to-batch consistency and regulatory compliance [1].

Solid-state chemistry Polymorph control Pharmaceutical formulation

Water Solubility Advantage of Pamidronate Monosodium (50 mg/mL) vs. Alendronate (20 mg/mL) and Risedronate (11 mg/mL)

Pamidronate monosodium demonstrates water solubility of 50 mg/mL, which is 2.5-fold higher than alendronate (20 mg/mL) and 4.5-fold higher than risedronate (11 mg/mL). This solubility advantage reduces the volume of infusion required for equivalent dosing or permits higher-concentration formulations for convenient administration [1].

Aqueous solubility Formulation development Parenteral manufacturing

Superior Hip Bone Mineral Density Improvement with Pamidronate vs. Alendronate in Osteoporosis: Head-to-Head Clinical Data

In a head-to-head semi-experimental study of osteoporosis patients, treatment with pamidronate (injectable) for one year resulted in statistically significant improvement in hip bone densitometric parameters, whereas alendronate (oral) treatment did not produce measurable hip BMD improvement. Spinal Z-score improvements were comparable between the two agents, but the hip-specific benefit was unique to pamidronate [1].

Bone mineral density Osteoporosis treatment Clinical efficacy

Progression-Free Survival and Vertebral Fracture Prevention in Multiple Myeloma: Pamidronate Ranks First in Bayesian Network Meta-Analysis

A comprehensive Bayesian network meta-analysis of 18 randomized controlled trials (n=3,431 patients) evaluating bisphosphonates in multiple myeloma ranked pamidronate as the most effective agent for both progression-free survival (PFS) and vertebral fracture prevention. For PFS, pamidronate achieved the highest SUCRA ranking at 78.12%, compared to zoledronic acid at 23.75% and clodronate at 27.91%. For vertebral fractures, pamidronate also ranked first with a SUCRA of 77.16% and a relative risk (RR) of 0.63 (95% CrI: 0.16–1.25) [1].

Multiple myeloma Progression-free survival Vertebral fracture prevention

Renal Safety Profile of Pamidronate vs. Zoledronic Acid: Dosing Flexibility in Renal Impairment

Pamidronate offers greater dosing flexibility in patients with renal impairment compared to zoledronic acid. In patients with severe kidney disease (estimated CrCl <30 cc/min), zoledronic acid is not recommended for use, whereas pamidronate can still be administered with an extended infusion time of 4–6 hours and optional dose reduction [1]. Additionally, the proportional reporting ratio (PRR) for acute kidney injury in cancer patients was 1.55 (95% CI: 1.25–1.65) for pamidronate versus 1.22 (95% CI: 1.13–1.32) for zoledronic acid, with neither demonstrating a statistically significant safety signal beyond background [2]. This indicates comparable renal safety in practice, but pamidronate's permissive dosing guidelines in severe renal impairment represent a tangible clinical procurement advantage.

Renal toxicity Nephrotoxicity Drug safety Pharmacovigilance

Bone Hydroxyapatite Binding Affinity: Pamidronate Exhibits Highest Affinity Among Clinically Used Bisphosphonates

In vitro NMR-based binding assays to bone mineral (hydroxyapatite) demonstrate that pamidronate exhibits the highest binding affinity among clinically used bisphosphonates. The rank order of affinity is: pamidronate > alendronate > zoledronic acid > risedronate > ibandronate, with a 2.1-fold difference in binding affinity between pamidronate and ibandronate [1]. This high bone affinity translates into prolonged skeletal retention and extended duration of antiresorptive action, a key differentiator for indications requiring sustained bone-targeted therapy.

Bone targeting Hydroxyapatite binding Pharmacokinetics Tissue distribution

Optimal Application Scenarios for Pamidronate Monosodium Based on Verified Differential Evidence


Parenteral Formulation Development Requiring High Aqueous Solubility and Stable Solid-State API

Pamidronate monosodium's 50 mg/mL water solubility [1] and patent-defined crystalline stability [2] make it the preferred bisphosphonate salt form for developing high-concentration injectable formulations. Compared to alendronate (20 mg/mL) or zoledronic acid (4.17 mg/mL), pamidronate monosodium requires lower infusion volumes or permits higher concentrations for convenient administration. The stable crystalline form eliminates polymorphic conversion risks that would otherwise require additional quality control and stability testing during ANDA filing. This combination of high solubility and solid-state stability reduces formulation complexity and regulatory burden in parenteral manufacturing.

Multiple Myeloma Clinical Protocols Prioritizing Progression-Free Survival and Vertebral Fracture Prevention

In multiple myeloma treatment protocols where progression-free survival and vertebral fracture prevention are the primary therapeutic objectives, pamidronate is supported by the highest level of evidence among bisphosphonates. A Bayesian network meta-analysis of 18 RCTs with 3,431 patients ranked pamidronate first for both PFS (SUCRA 78.12%) and vertebral fracture prevention (SUCRA 77.16%), outperforming zoledronic acid (PFS SUCRA 23.75%) and clodronate in these specific outcomes [3]. Procurement for myeloma bone disease management should therefore prioritize pamidronate when these endpoints drive formulary decisions.

Osteoporosis Management with Emphasis on Hip Fracture Risk Reduction

For osteoporosis treatment protocols that specifically target hip fracture risk reduction, pamidronate offers a measurable advantage over oral alendronate. In a head-to-head comparative study, one year of pamidronate treatment produced significant improvement in hip bone densitometric parameters, whereas oral alendronate did not achieve hip BMD improvement [4]. For patients at elevated hip fracture risk—including elderly populations and those with previous hip fracture—pamidronate's hip-specific BMD benefit provides an evidence-based rationale for selection over oral alternatives.

Oncology Settings with High Prevalence of Renal Impairment Requiring Bisphosphonate Therapy

In oncology patient populations with compromised renal function (e.g., multiple myeloma patients with cast nephropathy or those receiving nephrotoxic chemotherapeutic agents), pamidronate offers critical dosing flexibility that zoledronic acid lacks. Zoledronic acid is contraindicated in patients with CrCl <30 cc/min, whereas pamidronate can be safely administered with extended infusion time (4–6 hours) and optional dose reduction [5]. This permissive renal dosing guideline enables continued bisphosphonate therapy in patients who would otherwise be excluded from antiresorptive treatment, representing a significant clinical procurement advantage in nephrology-oncology settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamidronate monosodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.